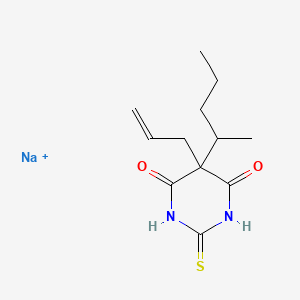

Sodium;5-pentan-2-yl-5-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le thiamylal sodique, également connu sous le nom de Surital, est un dérivé de barbiturique inventé dans les années 1950. Il a des effets sédatifs, anticonvulsivants et hypnotiques et est utilisé comme sédatif puissant mais à action courte. Le thiamylal sodique est principalement utilisé pour l’induction en anesthésie chirurgicale ou comme anticonvulsivant pour contrer les effets secondaires d’autres anesthésiques .

Méthodes De Préparation

Le thiamylal sodique est synthétisé par une série de réactions chimiques impliquant la formation d’une structure thiobarbiturique. La voie de synthèse implique généralement la réaction d’un halogénure d’alkyle approprié avec de la thiourée pour former le dérivé de thiourée correspondant. Cet intermédiaire est ensuite cyclisé pour former le système cyclique thiobarbiturique.

Analyse Des Réactions Chimiques

Le thiamylal sodique subit diverses réactions chimiques, notamment :

Oxydation : Le thiamylal sodique peut être oxydé pour former des sulfoxydes et des sulfones.

Réduction : Il peut être réduit pour former des thiols.

Substitution : Le thiamylal sodique peut subir des réactions de substitution nucléophile, où l’ion sodium est remplacé par d’autres nucléophiles.

Hydrolyse : Il peut être hydrolysé pour former l’acide thiobarbiturique correspondant.

Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène pour l’oxydation, des agents réducteurs comme l’hydrure de lithium et d’aluminium pour la réduction et des nucléophiles comme les halogénures d’alkyle pour les réactions de substitution. Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones, les thiols et l’acide thiobarbiturique .

Applications de la recherche scientifique

Le thiamylal sodique a une large gamme d’applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme réactif dans diverses réactions chimiques et comme étalon pour les méthodes analytiques.

Biologie : Le thiamylal sodique est utilisé dans des études impliquant le système nerveux central en raison de ses propriétés sédatives et anticonvulsivantes.

Médecine : Il est utilisé pour l’induction de l’anesthésie et comme anticonvulsivant en milieu clinique.

Industrie : Le thiamylal sodique est utilisé dans l’industrie pharmaceutique pour la production de médicaments anesthésiques.

Applications De Recherche Scientifique

Thiamylal sodium has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.

Biology: Thiamylal sodium is used in studies involving the central nervous system due to its sedative and anticonvulsant properties.

Medicine: It is used for the induction of anesthesia and as an anticonvulsant in clinical settings.

Industry: Thiamylal sodium is used in the pharmaceutical industry for the production of anesthetic drugs.

Mécanisme D'action

Le thiamylal sodique exerce ses effets en se liant à un site de liaison distinct associé à un ionopore chlorure au récepteur de l’acide gamma-aminobutyrique (GABA) A. Cette liaison augmente la durée pendant laquelle l’ionopore chlorure est ouvert, prolongeant ainsi l’effet inhibiteur post-synaptique du GABA dans le thalamus. Cela entraîne la dépression du système nerveux central, ce qui conduit à ses effets sédatifs et anticonvulsivants .

Comparaison Avec Des Composés Similaires

Le thiamylal sodique est similaire à d’autres barbituriques tels que le sécobarbital et le pentobarbital. Il est unique dans sa structure thiobarbiturique, qui confère différentes propriétés pharmacocinétiques. Par exemple, le thiamylal sodique a une durée d’action plus courte que le sécobarbital et le pentobarbital, ce qui le rend plus approprié pour la sédation à court terme et l’induction de l’anesthésie .

Les composés similaires comprennent :

Sécobarbital : Un autre barbiturique utilisé pour la sédation et l’anesthésie.

Pentobarbital : Un barbiturique utilisé pour la sédation, l’anesthésie et comme anticonvulsivant.

Thiopental : Un thiobarbiturique similaire au thiamylal sodique, utilisé pour l’induction de l’anesthésie.

Propriétés

Numéro CAS |

337-47-3 |

|---|---|

Formule moléculaire |

C12H17N2NaO2S |

Poids moléculaire |

276.33 g/mol |

Nom IUPAC |

sodium;4,6-dioxo-5-pentan-2-yl-5-prop-2-enyl-1H-pyrimidine-2-thiolate |

InChI |

InChI=1S/C12H18N2O2S.Na/c1-4-6-8(3)12(7-5-2)9(15)13-11(17)14-10(12)16;/h5,8H,2,4,6-7H2,1,3H3,(H2,13,14,15,16,17);/q;+1/p-1 |

Clé InChI |

LYZGJWXNOGIVQA-UHFFFAOYSA-M |

SMILES |

CCCC(C)C1(C(=O)NC(=S)NC1=O)CC=C.[Na+] |

SMILES canonique |

CCCC(C)C1(C(=O)NC(=NC1=O)[S-])CC=C.[Na+] |

Apparence |

Solid powder |

Key on ui other cas no. |

337-47-3 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Sodium, Thiamylal Surital Thiamylal Thiamylal Sodium Thioquinalbarbitone |

Origine du produit |

United States |

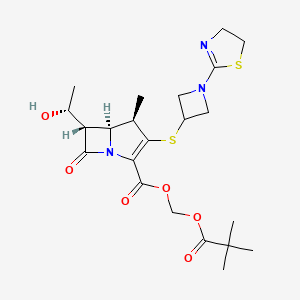

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8S)-5-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-8-hydroxy-1-methyl-7,8-dihydro-6H-pyrrolo[3,2-c]azepin-4-one](/img/structure/B1682718.png)

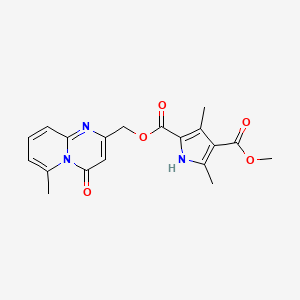

![(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B1682731.png)